molecular formula C6H3ClN2O2 B13675777 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one

2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13675777
M. Wt: 170.55 g/mol
InChI Key: YIJRTAPOQSBCOQ-UHFFFAOYSA-N
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Description

2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines This compound is characterized by a fused ring system containing both furan and pyrimidine rings, with a chlorine atom attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminofuran with cyanogen chloride, followed by cyclization to form the desired compound. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted furo[3,2-d]pyrimidines, which can have different functional groups attached to the furan or pyrimidine rings.

Scientific Research Applications

2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-Chlorofuro[2,3-d]pyrimidin-4-amine: Another furo[3,2-d]pyrimidine derivative with different substitution patterns.

    Thieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a thiophene ring instead of a furan ring.

    Pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a pyrrole ring fused to the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-3H-furo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJRTAPOQSBCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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